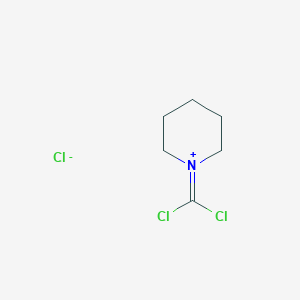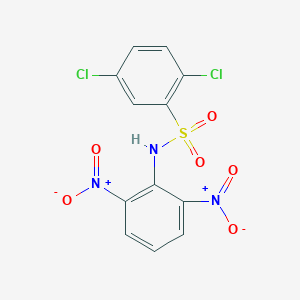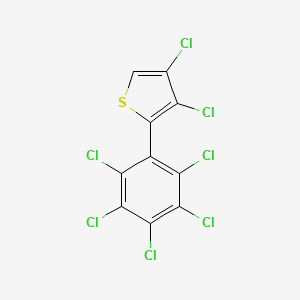![molecular formula C12H5ClF3NO2 B14597952 6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride CAS No. 61088-25-3](/img/structure/B14597952.png)
6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride is a compound that features a trifluoromethyl group, a furoindole core, and a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using reagents like CF3SO2Na . This method selectively introduces the trifluoromethyl group to the indole at the C2 position under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents would be optimized for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles like amines or alcohols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide can be employed.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the carbonyl chloride group can yield amides or esters, while coupling reactions can produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Materials Science: The trifluoromethyl group can impart unique electronic properties, making the compound useful in developing advanced materials for electronics and photonics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylated Indoles: Compounds like 2-trifluoromethylindole share the trifluoromethyl group and indole core but lack the furo ring and carbonyl chloride group.
Furoindoles: Compounds like 4H-furo[3,2-B]indole share the furoindole core but lack the trifluoromethyl and carbonyl chloride groups.
Uniqueness
6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride is unique due to the combination of its trifluoromethyl group, furoindole core, and carbonyl chloride functional group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61088-25-3 |
|---|---|
Molekularformel |
C12H5ClF3NO2 |
Molekulargewicht |
287.62 g/mol |
IUPAC-Name |
6-(trifluoromethyl)-4H-furo[3,2-b]indole-2-carbonyl chloride |
InChI |
InChI=1S/C12H5ClF3NO2/c13-11(18)9-4-8-10(19-9)6-2-1-5(12(14,15)16)3-7(6)17-8/h1-4,17H |
InChI-Schlüssel |
YLFFRGWOQHFZJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2OC(=C3)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)

![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)


![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)

![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)

![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)

![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
